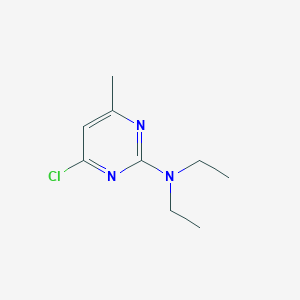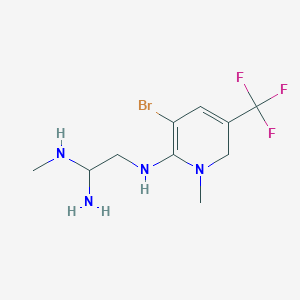
N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine is a complex organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine typically involves multiple steps, starting with the preparation of the dihydropyridine ring. The bromination and methylation processes are crucial for introducing the bromine and methyl groups, respectively. The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole
- 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Uniqueness
N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine is unique due to its specific combination of functional groups and the dihydropyridine ring structure. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16BrF3N4 |
|---|---|
Molecular Weight |
329.16 g/mol |
IUPAC Name |
2-N-[5-bromo-1-methyl-3-(trifluoromethyl)-2H-pyridin-6-yl]-1-N'-methylethane-1,1,2-triamine |
InChI |
InChI=1S/C10H16BrF3N4/c1-16-8(15)4-17-9-7(11)3-6(5-18(9)2)10(12,13)14/h3,8,16-17H,4-5,15H2,1-2H3 |
InChI Key |
BCYMUBBOEOFVBK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CNC1=C(C=C(CN1C)C(F)(F)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


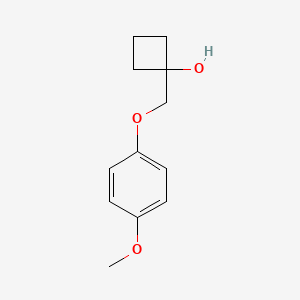
![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)
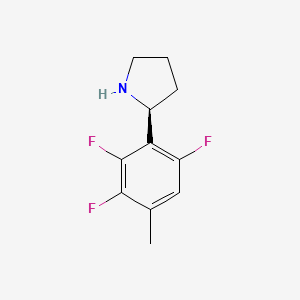
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13344573.png)
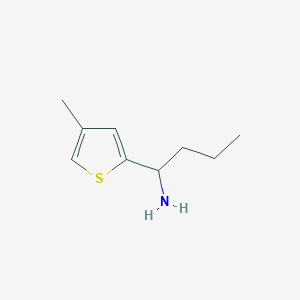
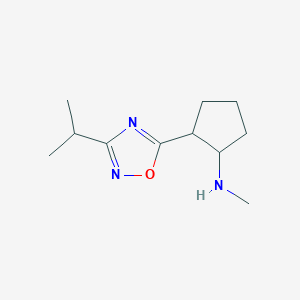
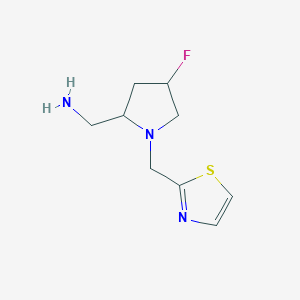
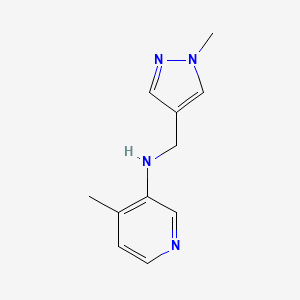
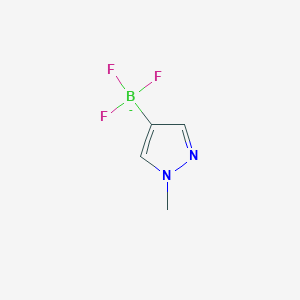
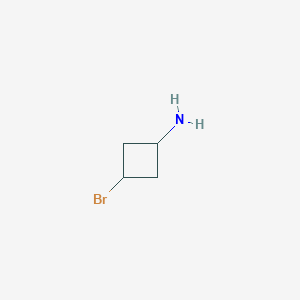
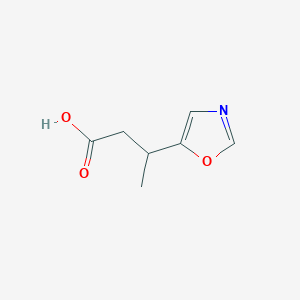
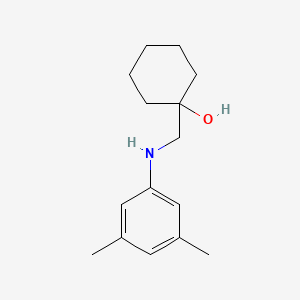
![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)
